4-Bromo-m-quaterphenyl

Catalog No.
S12559671
CAS No.
M.F
C24H17Br
M. Wt
385.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-m-quaterphenyl

Product Name

4-Bromo-m-quaterphenyl

IUPAC Name

1-bromo-4-[3-(3-phenylphenyl)phenyl]benzene

Molecular Formula

C24H17Br

Molecular Weight

385.3 g/mol

InChI

InChI=1S/C24H17Br/c25-24-14-12-19(13-15-24)21-9-5-11-23(17-21)22-10-4-8-20(16-22)18-6-2-1-3-7-18/h1-17H

InChI Key

INYWZAZTLVZDSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)C4=CC=C(C=C4)Br

4-Bromo-m-quaterphenyl is an organic compound that belongs to the family of quaterphenyls, which are polycyclic aromatic hydrocarbons composed of four phenyl rings connected in a linear arrangement. The "4-bromo" designation indicates the presence of a bromine atom at the para position of one of the phenyl rings. This compound has garnered interest due to its unique electronic properties and potential applications in materials science and organic electronics.

Typical of aromatic compounds, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted with nucleophiles under suitable conditions. This reaction is facilitated by the electron-withdrawing nature of the bromine, which increases the electrophilicity of the aromatic system.
  • Cross-Coupling Reactions: 4-Bromo-m-quaterphenyl can undergo cross-coupling reactions, such as Suzuki or Stille reactions, to form more complex organic structures. These reactions often involve coupling with organometallic reagents.
  • Electrophilic Aromatic Substitution: The compound can also undergo electrophilic aromatic substitution, where other substituents can be introduced onto the aromatic rings.

Several methods exist for synthesizing 4-Bromo-m-quaterphenyl:

  • Bromination of Quaterphenyl: One straightforward method involves the bromination of quaterphenyl using bromine or brominating agents in a solvent like carbon tetrachloride or acetic acid. This reaction typically requires controlled conditions to ensure selective substitution at the desired position.
  • Cross-Coupling Techniques: Advanced synthetic strategies may include using boronic acids in cross-coupling reactions with aryl halides, allowing for the introduction of various functional groups while forming 4-Bromo-m-quaterphenyl.
  • Solventless Synthesis: Recent studies have explored solventless synthesis methods that enhance yields and reduce environmental impact by utilizing solid-state reactions or microwave-assisted techniques .

4-Bromo-m-quaterphenyl has several potential applications:

  • Organic Electronics: Due to its electronic properties, it can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Liquid Crystals: It may serve as a component in liquid crystal displays, contributing to their optical properties and performance.
  • Material Science: Its unique structural characteristics make it a candidate for developing advanced materials with specific thermal and mechanical properties.

When comparing 4-Bromo-m-quaterphenyl with similar compounds, several noteworthy analogs include:

Compound NameStructure TypeUnique Features
QuaterphenylLinear tetracyclicBase structure without halogen substituents
4-MethylquaterphenylLinear tetracyclicMethyl group enhances solubility and alters electronic properties
4-Chloro-m-quaterphenylLinear tetracyclicChlorine substituent may exhibit different reactivity compared to bromine
1,2-DibromobenzeneAromatic compoundContains two bromine substituents affecting reactivity

4-Bromo-m-quaterphenyl is distinct due to its specific bromination pattern and quaterphenyl structure, which influences its electronic characteristics and potential applications in technology compared to these similar compounds.

XLogP3

7.5

Exact Mass

384.05136 g/mol

Monoisotopic Mass

384.05136 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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